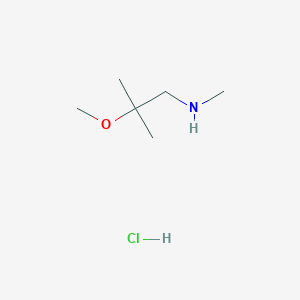

(2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride

説明

Molecular Geometry and Bonding Analysis

The molecular geometry of (2-methoxy-2-methylpropyl)(methyl)amine hydrochloride is fundamentally governed by the tetrahedral arrangement around the central carbon atoms and the pyramidal geometry around the nitrogen center. The compound features a complex three-dimensional structure characterized by the presence of multiple conformationally flexible bonds that contribute to its overall molecular dynamics. The methoxy group attached to the tertiary carbon creates a distinctive steric environment that influences the spatial orientation of the methyl substituents.

The bonding analysis reveals several critical structural features that define the compound's chemical identity. The carbon-nitrogen bond length in the methylamine portion exhibits typical single bond characteristics, while the carbon-oxygen bond in the methoxy group demonstrates standard ether linkage properties. The presence of the hydrochloride counterion introduces ionic interactions that significantly affect the overall molecular arrangement and intermolecular associations.

Computational studies of related compounds suggest that the rotational barriers around the carbon-carbon and carbon-nitrogen bonds are relatively low, allowing for multiple accessible conformations at ambient temperatures. The electron density distribution within the molecule shows significant localization around the nitrogen and oxygen heteroatoms, creating regions of enhanced reactivity and potential hydrogen bonding capabilities.

特性

IUPAC Name |

2-methoxy-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,8-4)5-7-3;/h7H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKTYXFHMLNCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-56-8 | |

| Record name | (2-methoxy-2-methylpropyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride, with the molecular formula C6H16ClNO and a molecular weight of 153.65 g/mol, is a compound characterized by a branched propyl chain featuring both methoxy and methyl groups attached to an amine functional group. This structural configuration suggests potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its interactions, mechanisms of action, and relevant research findings.

The compound exhibits several chemical properties that influence its biological activity:

- Nucleophilicity : The amine group provides nucleophilic properties, allowing it to participate in various biochemical reactions.

- Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, which may enhance interactions with biological macromolecules such as proteins and nucleic acids.

- Lipophilicity : The presence of methyl groups increases the lipophilic nature of the compound, potentially facilitating membrane permeability.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological responses, such as enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research on this compound highlights its potential in various biological contexts:

- Antiviral Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antiviral properties, indicating potential for this compound in antiviral drug development.

- Interactions with Receptors : Studies indicate that compounds with structural similarities may act as agonists for serotonin receptors, suggesting potential applications in treating mood disorders .

- Synthesis Applications : The compound serves as an intermediate in synthesizing other biologically active molecules, enhancing its relevance in medicinal chemistry.

Table 1: Summary of Biological Activities

Case Study: Antiviral Potential

A recent study assessed the antiviral activity of related compounds and indicated a promising avenue for further exploration of this compound's efficacy against specific viral strains. The study employed various assays to measure the compound's effectiveness, revealing significant inhibition rates comparable to established antiviral agents.

Case Study: Receptor Interaction

Another investigation focused on the receptor interaction profile of structurally related amines. It was found that these compounds could selectively activate serotonin receptors, which are critical targets for antidepressant therapies. This suggests that this compound may possess similar properties worth exploring in clinical settings.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (2-Methoxy-3-methylbutyl)(methyl)amine HCl | C7H17NOCl | 167.68 g/mol | Longer butyl chain; different branching |

| (2-Methoxypropyl)methylamine | C5H13NO | 115.17 g/mol | Shorter propyl chain; lacks branched structure |

| N-(2-Methoxy-2-methylpropyl)methanimine | C6H13NO | 115.17 g/mol | Contains an imine functional group |

This table illustrates how the presence of specific functional groups and structural configurations can influence biological interactions and activities.

科学的研究の応用

Chemistry

(2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride serves as a versatile intermediate in organic synthesis. It is utilized in the development of various organic compounds due to its unique structural properties. Its ability to undergo multiple chemical reactions—such as oxidation and substitution—makes it a valuable reagent in synthetic chemistry .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It exhibits nucleophilic properties due to the presence of the amine group, allowing it to participate in various biochemical reactions. Interaction studies have focused on its binding affinity to biological receptors and enzymes, providing insights into its biological effects.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. It is being investigated as a precursor in drug synthesis and for potential use in pharmacological formulations. Its structural characteristics may enhance drug solubility and bioavailability, making it a candidate for further medicinal chemistry studies .

Table 1: Summary of Research Findings

類似化合物との比較

Methyl(2-methylpropyl)amine Hydrochloride

(2-Methoxypropyl)methylamine Hydrochloride (CAS: 883543-35-9)

- Structure: A linear isomer with a methoxy group on a propyl chain (vs. branched 2-methylpropyl in the target compound). Molecular formula: C5H14ClNO .

- Impact of Branching : The branched structure of the target compound may confer higher thermal stability and altered reactivity due to steric effects.

Functional Comparison with Amines in CO₂ Capture

Methyldiethanolamine (MDEA)

- Structure: A tertiary amine with two ethanol groups. Molecular formula: C5H13NO2 .

- CO₂ Adsorption : MDEA-impregnated mesoporous carbon (aMDEA-MC) achieved 2.63 mmol CO₂/g adsorption capacity via chemisorption (amine-CO₂ reaction) and physisorption .

- Comparison: Amine Type: MDEA is tertiary, enabling lower corrosivity and slower reaction kinetics with CO₂ compared to primary amines like the target compound .

Piperazine-Activated MDEA

- Role : Piperazine enhances MDEA’s CO₂ absorption rate by introducing secondary amine sites for faster reaction .

Comparison with Pharmaceutical-Related Amines

Methoxisopropamine Hydrochloride

- Structure: Contains a cyclohexanone ring and aromatic substituents. Molecular formula: C16H23NO2·HCl .

- Applications : Used in research as a dissociative agent, contrasting with the target compound’s likely industrial applications.

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride

準備方法

General Synthetic Strategy

The synthesis of (2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride generally follows these key steps:

- Preparation or procurement of the 2-methoxy-2-methylpropyl intermediate or precursor.

- Introduction of the methylamine group via amination or reductive amination.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

Preparation of the 2-Methoxy-2-methylpropyl Intermediate

The 2-methoxy-2-methylpropyl moiety can be introduced through alkylation reactions involving methoxy-substituted alkyl halides or via controlled etherification reactions.

A typical approach involves starting from a suitable alcohol or halide precursor, such as 2-methoxy-2-methylpropanol, which can be converted into a reactive intermediate like the corresponding chloride or bromide for nucleophilic substitution by methylamine.

The use of azeotropic dehydration techniques to form imine intermediates from aldehydes and amines has been reported as a safer and higher-yielding alternative to traditional high-pressure methods for related amine syntheses.

Amination and Methylation Steps

The introduction of the methylamine group is often achieved by reaction of the alkyl halide intermediate with methylamine under controlled temperature conditions (0–60 °C), ensuring selective substitution without overalkylation or side reactions.

In some synthetic routes, methylation of amine intermediates is performed using methylating reagents such as methyl iodide in the presence of bases like potassium carbonate to yield the N-methylated amine.

Optimization of reaction conditions, including solvent choice (e.g., dichloromethane, toluene), temperature control, and stoichiometry, is critical to maximize yield and purity.

Formation of the Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or aqueous solution), typically at room temperature for 0.5 to 3 hours.

This step facilitates purification and stabilization of the compound, often resulting in a crystalline solid with improved handling properties.

Purification and Characterization

After the reaction, organic layers are washed with brine and dried over anhydrous sodium sulfate (Na2SO4) before solvent removal under reduced pressure.

The crude product is purified by silica gel chromatography using eluents such as hexane/ethyl acetate mixtures to afford the pure amine hydrochloride salt.

Analytical methods including nuclear magnetic resonance (NMR), gas chromatography (GC), and mass spectrometry (MS) are employed to confirm structure and purity.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Insights

The use of azeotropic dehydration in toluene allows for continuous removal of water, driving the formation of imine intermediates efficiently and reducing side products.

Methylation reactions benefit from the use of mild bases and controlled temperature to prevent formation of quaternary ammonium salts and other impurities.

The hydrochloride salt formation is optimized by controlling acid equivalents and reaction time to maximize salt crystallization and yield.

Environmental and safety considerations favor the described low-pressure, mild temperature processes over traditional high-pressure methods, reducing hazardous waste and improving scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a methoxy-substituted alkyl halide with methylamine under controlled pH and temperature conditions, followed by HCl treatment to form the hydrochloride salt. Purity validation requires 1H/13C NMR to confirm structural integrity (e.g., methyl and methoxy proton signals at δ ~3.3–3.5 ppm and δ ~1.2–1.4 ppm, respectively) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight accuracy (e.g., [M+H]+ ion matching calculated values) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Key peaks include O-H/N-H stretches (~3200–3400 cm⁻¹ for HCl-bound protons), C-N stretches (~1030–1250 cm⁻¹), and methoxy C-O stretches (~1100 cm⁻¹) .

- NMR : 1H NMR identifies methoxy (singlet, δ ~3.3 ppm), methyl groups (δ ~1.2–1.4 ppm), and amine protons (broad, δ ~2.5–3.0 ppm). 13C NMR confirms methoxy (δ ~55 ppm) and quaternary carbons .

- Elemental Analysis : Validates stoichiometric Cl⁻ content (~20–22% by weight) .

Advanced Research Questions

Q. How does the structural modification of this compound influence its binding affinity to serotonin receptors compared to similar compounds?

- Methodological Answer : Functional selectivity studies require radioligand binding assays (e.g., 5-HT2C receptor) and molecular docking simulations . Structural analogs (e.g., cyclopropyl or fluorophenyl substitutions) show enhanced binding due to steric and electronic effects. For instance, cyclopropyl groups in related amines improve receptor interaction by reducing conformational flexibility . Advanced NMR or X-ray crystallography can map binding conformations .

Q. How can researchers resolve contradictions in reported reaction yields during synthesis under varying conditions?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. Variables include:

- Temperature : Higher temperatures (~60–80°C) accelerate alkylation but risk byproduct formation.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve solubility in biphasic systems.

- Purification : Gradient recrystallization (e.g., ethanol/ether) enhances purity. Contradictions often arise from incomplete HCl neutralization or residual solvents; Karl Fischer titration ensures water content <0.5% .

Q. What mechanisms explain the CO2 adsorption behavior of amine hydrochlorides with methoxy/methyl substitutions?

- Methodological Answer : While direct studies on this compound are limited, analogous research on MDEA-impregnated mesoporous carbon (aMDEA-MC) reveals:

- Chemical Adsorption : Amine groups react with CO2 to form carbamates (FTIR peaks ~1650 cm⁻¹).

- Physical Adsorption : Methoxy groups enhance hydrophobicity, reducing water competition for adsorption sites.

- Porosity Impact : Despite reduced BET surface area (~43% after impregnation), amine density (23% N-content increase) dominates adsorption capacity (2.63 mmol CO2/g) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。